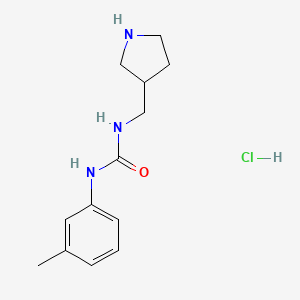
1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea;hydrochloride is a synthetic organic compound that belongs to the class of urea derivatives. It is characterized by the presence of a 3-methylphenyl group and a pyrrolidin-3-ylmethyl group attached to a urea moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea;hydrochloride typically involves the following steps:
Formation of the Urea Core: The reaction between 3-methylphenyl isocyanate and pyrrolidin-3-ylmethylamine in an appropriate solvent such as dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the urea bond.
Hydrochloride Salt Formation: The resulting urea compound is then treated with hydrochloric acid to form the hydrochloride salt. This step is often performed in an aqueous or alcoholic medium to ensure complete conversion to the hydrochloride form.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.
Purification Techniques: Techniques such as recrystallization, filtration, and drying are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
1-(3-Methylphenyl)-3-(pyrrolidin-2-ylmethyl)urea: Similar structure but with a different position of the pyrrolidine group.
1-(4-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea: Similar structure but with a different position of the methyl group on the phenyl ring.
Uniqueness: 1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea;hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.ClH/c1-10-3-2-4-12(7-10)16-13(17)15-9-11-5-6-14-8-11;/h2-4,7,11,14H,5-6,8-9H2,1H3,(H2,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLVFXUGGGBNMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
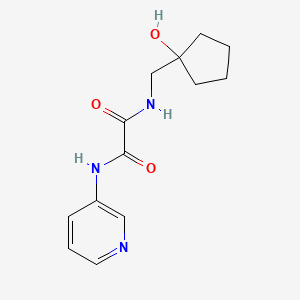
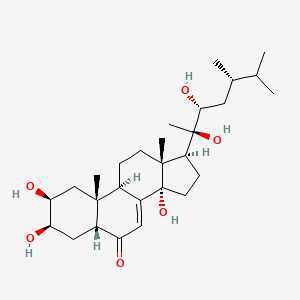
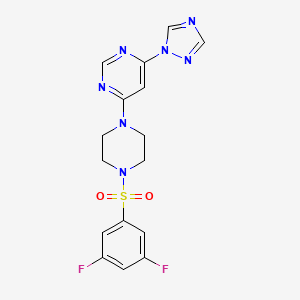
![(E)-N-[3-Methyl-1-oxo-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2702822.png)

![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B2702825.png)
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2702826.png)
![N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2702828.png)

![1-benzyl-N-(4-ethylphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2702834.png)
![1-(4-Chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B2702835.png)

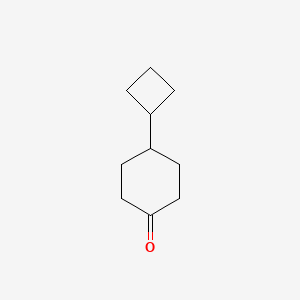
![5-((2-chloro-6-fluorobenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/new.no-structure.jpg)
